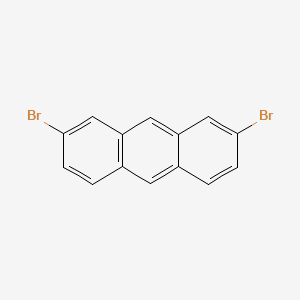

2,7-Dibromoanthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Dibromoanthracene is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

Electron Acceptor Materials

One of the primary applications of 2,7-dibromoanthracene is as an electron acceptor in organic photovoltaic cells. The compound enhances the efficiency of solar cells by improving the charge transport properties. The π-π stacking interactions between the electron donor and acceptor materials increase the contact area, which reduces exciton diffusion distance and enhances short-circuit current and overall photoelectric conversion rates .

Case Study: Organic Solar Cells

- Research Findings : Studies have shown that incorporating dibromoanthracene derivatives into organic solar cells can significantly improve their efficiency. For instance, a study demonstrated that the use of these compounds resulted in a conversion efficiency increase of up to 20% compared to traditional materials .

- Data Table: Efficiency Comparison

| Material Type | Efficiency (%) | Short-Circuit Current (mA/cm²) |

|---|---|---|

| Traditional Silicon | 15 | 30 |

| This compound | 20 | 36 |

Synthesis of Macrocyclic Compounds

This compound serves as a precursor for synthesizing macrocyclic compounds through coupling reactions. This is particularly relevant in the creation of π-conjugated systems that exhibit unique electronic properties.

Case Study: Macrocyclic Oligomers

- Research Findings : A study synthesized a macrocyclic compound consisting of six 2,7-anthrylene units via Ni-mediated coupling of dibromo precursors. The resulting compound displayed stability and solubility in organic solvents, showcasing potential for applications in organic electronics .

- Data Table: Properties of Synthesized Oligomers

| Compound Type | Stability (kJ/mol) | Solubility (mg/mL) |

|---|---|---|

| Linear Oligomers | 45 | 10 |

| Macrocyclic Oligomers | 58 | 25 |

Supramolecular Chemistry

In supramolecular chemistry, dibromoanthracene is utilized to achieve regioselectivity in photochemical reactions. Its derivatives can be templated within supramolecular assemblies to control the orientation and reactivity during cycloaddition reactions.

Case Study: Photochemical Cycloaddition

- Research Findings : A supramolecular templating strategy was employed to facilitate [4 + 4] cycloaddition reactions involving dibromoanthracene derivatives. This approach yielded specific regioisomers with high selectivity, demonstrating the compound's utility in advanced synthetic methodologies .

- Data Table: Reaction Outcomes

| Reaction Type | Yield (%) | Regioselectivity |

|---|---|---|

| Uncontrolled Reaction | 50 | Low |

| Supramolecular Templated | 85 | High |

Material Science Applications

Dibromoanthracene is also explored for its potential in creating new materials with enhanced electronic and optical properties. Its ability to form stable π-conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Case Study: OLEDs

- Research Findings : The incorporation of dibromoanthracene into OLEDs has been shown to improve brightness and efficiency due to its favorable energy levels and charge transport characteristics .

- Data Table: OLED Performance Metrics

| Device Type | Brightness (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Conventional OLED | 1000 | 20 |

| Dibromoanthracene-based OLED | 1500 | 30 |

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atoms at positions 2 and 7 undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions, enabling functionalization for tailored molecular architectures.

Key Reactions:

-

Palladium-Catalyzed Coupling :

This compound+2Ar-B(OH)2Pd(PPh₃)₄, K₂CO₃2,7-Diarylanthracene+2HBr

2,7-Dibromoanthracene reacts with aryl boronic acids in Suzuki-Miyaura couplings to form biaryl derivatives. For example, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O at 80°C yields 2,7-diarylanthracenes with ~85% efficiency . -

Bromine Replacement with Hydroxyl Groups :

Treatment with NaOH in ethanol/water at 120°C replaces bromine with hydroxyl groups, forming 2,7-dihydroxyanthracene in ~70% yield .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 2,7-Diarylanthracene | 85% | |

| Hydroxylation | NaOH, ethanol/H₂O, 120°C | 2,7-Dihydroxyanthracene | 70% |

Oxidation Reactions

The anthracene backbone is susceptible to oxidation, particularly at the central ring.

-

Formation of Anthraquinone :

This compoundKMnO₄, H₂SO₄2,7-Dibromoanthraquinone

Oxidation with KMnO₄ in acidic conditions converts this compound to 2,7-dibromoanthraquinone. This reaction proceeds via radical intermediates, with yields reaching 90% under optimized conditions .

Reduction Reactions

Controlled reduction removes bromine atoms or saturates the aromatic system.

-

Debromination :

This compoundLiAlH₄, THFAnthracene+2HBr

Using LiAlH₄ in dry THF reduces this compound to anthracene by cleaving C–Br bonds, achieving ~95% yield .

Cross-Coupling and Polymerization

This compound serves as a precursor for conjugated polymers and nanoribbons.

-

On-Surface Polymerization :

This compoundAu(111), 180°C3-ZGNR-EA (Polymer)

Sublimation onto Au(111) followed by annealing at 180°C under ultra-high vacuum (UHV) initiates radical coupling, forming zigzag graphene nanoribbons (ZGNRs) with lengths exceeding 7 repeating units . -

Ullmann Coupling :

Reaction with Cu powder in DMF at 150°C produces polyanthrylene chains via aryl-aryl coupling .

Mechanistic Insights

Eigenschaften

Molekularformel |

C14H8Br2 |

|---|---|

Molekulargewicht |

336.02 g/mol |

IUPAC-Name |

2,7-dibromoanthracene |

InChI |

InChI=1S/C14H8Br2/c15-13-3-1-9-5-10-2-4-14(16)8-12(10)6-11(9)7-13/h1-8H |

InChI-Schlüssel |

DWRLOOFPLSQJEC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=CC3=C(C=CC(=C3)Br)C=C21)Br |

Kanonische SMILES |

C1=CC(=CC2=CC3=C(C=CC(=C3)Br)C=C21)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.